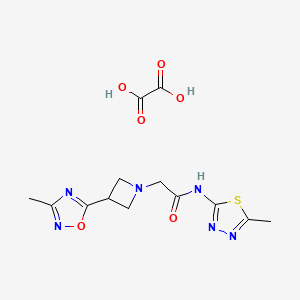

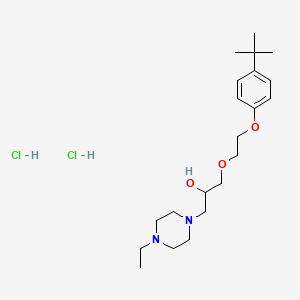

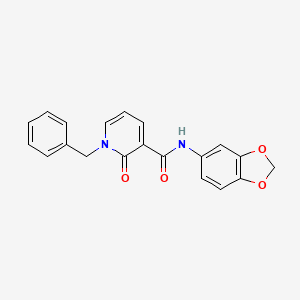

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to be a complex molecule that may be related to a class of heterocyclic compounds that exhibit biological activity. The presence of 1,2,4-oxadiazole and 1,3,4-thiadiazole moieties suggests potential pharmacological properties, as these heterocycles are often found in compounds with medicinal relevance.

Synthesis Analysis

The synthesis of related beta-lactam antibiotics featuring an azetidinyl moiety has been described in the literature. For instance, substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids were synthesized from serine and threonine derivatives, followed by alkylation and side chain modifications . Although the specific compound mentioned is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, has been characterized by the orientation of different planes within the molecule and the presence of hypervalent interactions . These structural features can significantly influence the biological activity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds containing 1,3,4-thiadiazole moieties can be diverse. For example, the synthesis of novel 1,3,4-thia(oxa)diazole substituted acetamides involved acylation reactions and N-alkylation under specific conditions . These reactions are crucial for the functionalization of the molecule, which can lead to variations in biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are often determined by their functional groups and molecular interactions. For instance, the antioxidant properties of 1,3,4-thia(oxa)diazole substituted acetamides were evaluated, and one compound exhibited significant radical scavenging ability, which was comparable to ascorbic acid . This suggests that the compound may also possess interesting physical and chemical properties that could be explored for potential applications.

Applications De Recherche Scientifique

Melatonergic Receptor Pharmacology and Neurogenic Potential

The design and synthesis of novel compounds involving the 1,2,4-oxadiazole and 1,3,4-thiadiazole scaffolds have shown significant pharmacological interest. Specifically, compounds that bioisosterically mimic melatonin, incorporating oxadiazole and thiadiazole moieties, have been explored for their potential interaction with melatonergic receptors and subsequent neurogenic effects. Such compounds have demonstrated the ability to promote the differentiation of rat neural stem cells into neuronal phenotypes, potentially offering a new avenue for pharmacological intervention in neurodegenerative diseases or conditions requiring neurogenesis (de la Fuente Revenga et al., 2015).

Antibacterial Activities

The synthesis and evaluation of azetidinones and related compounds, including those with 1,2,4-oxadiazole and 1,3,4-thiadiazole rings, have been explored for their potential antibacterial properties. QSAR studies have provided insight into the structural and physicochemical parameters influencing their antibacterial efficacy against both gram-positive and gram-negative bacteria, highlighting the therapeutic potential of these scaffolds in addressing antibiotic resistance (Desai et al., 2008).

Anticancer Properties

Research into oxadiazole, thiadiazole, and triazole derivatives has underscored their significance in cancer treatment, particularly through the inhibition of matrix metalloproteinases (MMPs) which play crucial roles in tumor progression. Specific derivatives have been identified that exhibit promising cytotoxic effects against human lung adenocarcinoma and rat glioma cell lines, comparable to cisplatin, without causing toxicity to normal cells. This highlights their potential as selective anticancer agents targeting MMP-9 (Özdemir et al., 2017).

Synthetic Methodologies and Chemical Diversity

The development of synthetic methodologies for compounds containing oxadiazole and thiadiazole rings has expanded the chemical diversity accessible for pharmacological exploration. Techniques such as microwave-assisted synthesis have been employed to efficiently produce derivatives with varied biological activities, including antibacterial and enzyme inhibition potentials. This underscores the versatility and utility of these heterocyclic scaffolds in drug discovery and development (Virk et al., 2023).

Propriétés

IUPAC Name |

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O2S.C2H2O4/c1-6-12-10(19-16-6)8-3-17(4-8)5-9(18)13-11-15-14-7(2)20-11;3-1(4)2(5)6/h8H,3-5H2,1-2H3,(H,13,15,18);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENCLSJYFUHCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=NN=C(S3)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2527653.png)

![3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2527655.png)

![(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2527659.png)

![2-(benzylthio)-7-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527661.png)

![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)

![2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine](/img/structure/B2527671.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2527673.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2527674.png)

![N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2527676.png)